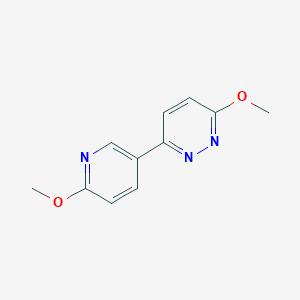

3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine

Beschreibung

3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with methoxy groups at positions 3 and 6, the latter linked to a 6-methoxypyridin-3-yl moiety. Its molecular formula is C₁₁H₁₀N₄O₂, with a molecular weight of 230.23 g/mol.

Eigenschaften

IUPAC Name |

3-methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-15-10-5-3-8(7-12-10)9-4-6-11(16-2)14-13-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDSXRBIIYUPHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=NN=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647714 | |

| Record name | 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015481-14-7 | |

| Record name | 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

6-Chloropyridazin-3-amine serves as a key intermediate, which can be transformed into 6-alkoxypyridazin-3-amines by reaction with sodium alkoxides (e.g., sodium methoxide) in sealed vessels at elevated temperatures (120–135 °C).

The pyridazine ring is often functionalized initially with chlorine or other leaving groups at the 6-position, facilitating nucleophilic substitution by methoxide ions to introduce the methoxy group.

Hydrazine derivatives (e.g., hydrazine hydrate) are used to convert precursors into pyridazine derivatives by cyclization reactions.

Methoxylation Procedures

Methoxylation of the pyridazine ring at the 3-position is achieved by treatment with methanol and a base or sodium methoxide, which substitutes halogen atoms or other leaving groups.

O-methylation of imidazo[1,2-b]pyridazine intermediates is efficiently carried out using methyl iodide in the presence of sodium hydride as a base in DMF solvent, yielding 3-methoxy derivatives.

Alternative bases such as potassium carbonate are less efficient, and hazardous reagents like diazomethane are avoided for safety reasons.

Coupling and Cyclization Reactions

The 6-(6-methoxypyridin-3-yl) substituent is introduced via palladium-catalyzed coupling reactions, such as Heck or Stille couplings, between bromo-substituted methoxypyridine derivatives and appropriate vinyl or aryl partners.

Cyclization to form fused heterocycles (e.g., imidazo[1,2-b]pyridazines) is accomplished by condensation of amino-pyridazine derivatives with phenacyl bromides or glyoxal derivatives in solvents like DMF, often under reflux conditions.

Microwave-assisted synthesis improves yields and purity for certain intermediates, such as 6-aminopyridazine-3-thiol, by accelerating reactions and reducing side products.

Halogenation and Oxidation Steps

Halogenation of pyridazine intermediates with reagents like phosphorus oxychloride or thionyl chloride allows the introduction of reactive sites for subsequent substitution.

Oxidation steps using oxygen, air, or peracids (e.g., 3-chloroperbenzoic acid) convert sulfides to sulfoxides or sulfones, though oxidation of thioether functionalities can lead to loss of activity in some analogs.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | 6-Chloropyridazin-3-amine + sodium methoxide, sealed vessel, 120–135 °C | Formation of 6-methoxypyridazin-3-amine |

| 2 | Cyclization | Aminopyridazine + phenacyl bromide, DMF, reflux | Formation of imidazo[1,2-b]pyridazine scaffold |

| 3 | O-Methylation | Sodium hydride + methyl iodide, DMF | Introduction of 3-methoxy group |

| 4 | Palladium-catalyzed coupling | Bromo-methoxypyridine + vinyl ether, Pd catalyst, base | Formation of 6-(6-methoxypyridin-3-yl) substituent |

| 5 | Halogenation | Phosphorus oxychloride or thionyl chloride | Activation of pyridazine ring for substitution |

| 6 | Oxidation (optional) | Oxygen or peracid | Conversion of thioether to sulfone (may reduce activity) |

Research Findings on Preparation Efficiency and Challenges

Microwave heating significantly improves the synthesis of some intermediates, providing higher purity and yield compared to conventional heating.

The methoxylation step using sodium methoxide is generally efficient but can be problematic with benzyl alcohol derivatives, sometimes leading to bis-benzylated side products.

Use of sodium hydride for O-methylation is preferred over potassium carbonate or diazomethane due to better efficiency and safety.

Coupling reactions to introduce the methoxypyridinyl substituent require careful control of temperature and solvent to minimize demethylation and side reactions.

Oxidation of sulfur-containing substituents to sulfones can lead to loss of biological activity, indicating the importance of controlling oxidation state during synthesis.

Data Tables Summarizing Key Synthetic Parameters

| Compound/Intermediate | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 6-Methoxypyridazin-3-amine | Nucleophilic substitution | Sodium methoxide, sealed vessel, 120–135 °C, 4–16 h | 25–40 | Efficient for aliphatic alcohols |

| 6-Aminopyridazine-3-thiol | Microwave-assisted substitution | Sodium sulfide, EtOH, microwave heating | 75 | Higher purity than conventional heating |

| Imidazo[1,2-b]pyridazine-3-ol | Condensation | Aminopyridazine + phenacyl bromide, DMF | 11–95 | DMF preferred over ethanol for purity |

| 3-Methoxy-imidazo[1,2-b]pyridazine | O-Methylation | NaH + MeI, DMF | 30–79 | Sodium hydride preferred base |

| Bromoacetophenone intermediates | Bromination | Acid catalysis, room temp to reflux | High | Used for coupling reactions |

| Coupling to methoxypyridine | Pd-catalyzed Heck/Stille | Pd catalyst, base, DMSO or DMF, 110 °C, 12 h | 60–80 | Requires inert atmosphere |

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine participates in Suzuki-Miyaura cross-coupling reactions , leveraging its boronic acid derivatives. These reactions enable the introduction of diverse aryl/heteroaryl groups, enhancing molecular complexity. For example:

-

Palladium-catalyzed coupling with aryl halides yields biaryl compounds under optimized conditions (e.g., Pd(PPh₃)₄, NaHCO₃, 1,4-dioxane) .

-

Trifluoromethyl-substituted pyridylboronic acids derived from similar scaffolds achieve coupling yields of 51–98% .

Key Reaction Data

| Reaction Type | Catalyst System | Yield (%) | Application Example |

|---|---|---|---|

| Suzuki-Miyaura coupling | PdCl₂(dppf), NaHCO₃ | 85–98 | Biaryl drug intermediates |

| Heck coupling | Pd(OAc)₂, PPh₃ | 60–75 | Functionalized pyridazines |

Electrophilic Aromatic Substitution

The pyridazine core undergoes halogenation and nitration at electron-rich positions. For instance:

-

Chlorination with phosphorus oxychloride (POCl₃) replaces methoxy groups with chlorine at the 4-position .

-

Bromination using HBr/acetic acid introduces bromine atoms, enabling subsequent cross-couplings .

Halogenation Conditions

| Reagent | Position Modified | Product Application |

|---|---|---|

| POCl₃ | 4-position pyridazine | Intermediate for kinase inhibitors |

| HBr (48%) | 3-position pyridazine | Precursor for boronic acids |

Nucleophilic Substitution

Methoxy groups are replaced by nucleophiles under acidic or basic conditions:

-

Demethylation with HBr yields hydroxyl derivatives, critical for generating bioactive metabolites .

-

Amination using hydrazine derivatives forms pyridazin-3(2H)-ones, which are precursors for antitumor agents .

Functional Group Transformation

| Reaction | Conditions | Outcome |

|---|---|---|

| Methoxy → Hydroxyl | HBr, 100°C, 12 h | Enhanced solubility |

| Methoxy → Amine | NH₃/MeOH, 60°C | Bioactive intermediates |

Oxidation and Reduction

-

Oxidation of methyl groups to carboxylic acids is achieved using KMnO₄/H₂SO₄, enabling further derivatization .

-

Reduction of nitro groups to amines (H₂/Pd-C) modifies electronic properties for drug design .

Oxidation Data

| Substrate | Oxidizing Agent | Product |

|---|---|---|

| 6-Methoxypyridin-3-yl | KMnO₄, H₂SO₄ | 6-Carboxypyridazine |

Cyclization Reactions

The compound acts as a building block for fused heterocycles:

-

Condensation with α-bromoketones forms imidazo[1,2-a]pyridines under TBHP catalysis .

-

Vilsmeier-Haack formylation introduces aldehyde groups, enabling oximation and nitrile formation .

Cyclization Examples

| Reaction | Reagents | Yield (%) |

|---|---|---|

| Imidazo[1,2-a]pyridine | α-Bromoketone, TBHP | 72 |

| Pyrazolo[1,5-a]pyridine | Hydrazine, POCl₃ | 68 |

Biological Activity Data

| Derivative | Target | IC₅₀ (nM) |

|---|---|---|

| 3-Methoxypyridine analog | PI3Kα/mTOR | 1.6/1.8 |

| Trifluoromethylpyrazole | Aβ42 production | 89 |

Wissenschaftliche Forschungsanwendungen

Biological Activities

Preliminary studies indicate that 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine exhibits several significant biological activities:

- Antimicrobial Activity : The compound has demonstrated efficacy against various microbial strains, suggesting potential applications in developing antimicrobial agents.

- Antioxidant Properties : Its structural features may confer antioxidant capabilities, which are valuable in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, indicating that this pyridazine derivative could have therapeutic implications in inflammatory conditions.

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical pathways. Notable methods include:

- Condensation Reactions : Utilizing pyridazine and methoxy-substituted pyridine derivatives.

- Functional Group Modification : Employing techniques such as methylation to introduce methoxy groups at specific positions on the pyridazine ring.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth, comparable to standard antibiotics, highlighting its potential as a lead compound for new antimicrobial therapies.

Case Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibits strong antioxidant activity, effectively scavenging free radicals. This property suggests its utility in formulations aimed at combating oxidative stress in various diseases, including neurodegenerative disorders.

Case Study 3: Anti-inflammatory Potential

Research exploring the anti-inflammatory effects revealed that this compound can inhibit pro-inflammatory cytokines in cell cultures. This finding supports further investigation into its role as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxypyridin-3-amine | Contains a pyridine ring | Exhibits strong antimicrobial activity |

| 7-Methoxy-2-(6-methoxypyridin-3-yl)phenol | Features a phenolic group | Potential antioxidant properties |

| N-(pyridin-3-yl)benzamide | Contains an amide functional group | Notable for anti-inflammatory effects |

| 2-Methoxy-5-(6-methoxypyridin-3-yl)phenol | Similar methoxy substitutions | Demonstrated efficacy in cancer cell inhibition |

Wirkmechanismus

The mechanism of action of 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine and related pyridazine derivatives:

Structural and Functional Insights

However, this polarity may improve solubility for oral administration . Piperazinyl Derivatives: Piperazine rings (e.g., in ’s compound) confer CNS activity due to their affinity for neurotransmitter receptors. The 3-methylphenyl substitution increases lipophilicity, aiding membrane penetration . Trifluoromethyl Group: In 3-Methoxy-6-(trifluoromethyl)pyridazine, the CF₃ group stabilizes the molecule against oxidative metabolism, making it suitable for agrochemical applications .

Antimicrobial Activity

- Triazolo-pyridazines (e.g., 3,6-di(4’-tolyl)triazolo(4,3-b)pyridazine ) exhibit broad-spectrum antimicrobial activity, with electron-withdrawing substituents (e.g., 4’-chlorophenyl) enhancing potency. The target compound’s methoxy groups, being electron-donating, may result in weaker activity unless paired with complementary substituents .

Synthetic Accessibility

- The target compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura), similar to 3-Methoxy-6-(1-phenylethyl)pyridazine (). However, the presence of two methoxy groups may require protective strategies to avoid undesired side reactions .

Pharmacokinetic Considerations

- Compared to 6-Methoxypyridazin-3-amine , which has an NH₂ group for receptor binding, the target compound’s methoxy substituents may reduce affinity for benzodiazepine receptors but improve metabolic stability .

Key Research Findings and Data Tables

Physicochemical Properties

| Property | This compound | 3-Methoxy-6-[4-(3-methylphenyl)piperazinyl]pyridazine | 3,6-Di(4’-tolyl)triazolo(4,3-b)pyridazine |

|---|---|---|---|

| LogP | ~1.2 (estimated) | ~2.8 | ~3.5 |

| Water Solubility (mg/mL) | ~0.5 | ~0.1 | <0.05 |

| pKa | 3.8 (pyridazine N), 9.6 (methoxy O) | 4.1 (pyridazine N), 8.9 (piperazine N) | 4.5 (triazole N) |

Biologische Aktivität

3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, and it features a pyridazine core substituted with methoxy and pyridine moieties. This structural configuration is believed to contribute to its biological activity.

The mechanism of action for this compound is not fully elucidated but is likely related to its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to inhibit certain kinases and enzymes critical for cell proliferation and survival, suggesting potential anticancer properties .

Anticancer Activity

Recent studies have demonstrated that pyridazine derivatives exhibit significant anticancer activity. For example, a series of 3,6-disubstituted pyridazines were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that several derivatives, including those structurally related to this compound, displayed potent cytotoxic effects against various human cancer cell lines such as breast and ovarian cancer cells .

Table 1: Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | T-47D (Breast) | 1.37 ± 0.04 |

| 11b | MDA-MB-231 (Breast) | 2.62 ± 0.08 |

| 11c | SKOV-3 (Ovarian) | 1.94 ± 0.06 |

These findings indicate that the structural features of pyridazines play a crucial role in their anticancer efficacy.

Antibacterial Activity

In addition to anticancer properties, some studies suggest that compounds similar to this compound may possess antibacterial activity. Research has indicated that certain pyridine derivatives can effectively combat resistant bacterial strains such as Streptococcus pneumoniae and Streptococcus pyogenes by inhibiting their growth through mechanisms involving enzyme inhibition .

Case Studies

- Antitumor Efficacy : A study investigated the antitumor effects of a series of pyridazine derivatives, including this compound. The results showed significant inhibition of tumor growth in mouse models, highlighting the compound's potential as an anticancer agent .

- Mechanistic Insights : Further research into the mechanistic pathways revealed that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators, suggesting a multi-faceted approach to targeting cancer cells .

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR are critical for confirming substitution patterns. For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while pyridazine ring protons appear downfield (δ 7.0–9.0 ppm). Coupling constants help distinguish adjacent substituents .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHNO: theoretical MW 260.23). Fragmentation patterns can validate the pyridazine core .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) monitors purity, especially for polar intermediates .

How can computational chemistry aid in predicting reactivity or optimizing synthesis pathways for this compound?

Advanced Research Question

Density functional theory (DFT) calculations can model transition states for methoxy substitution reactions, identifying energy barriers and regioselectivity trends. Molecular docking studies may predict interactions with biological targets (e.g., enzymes), guiding functionalization strategies . Computational tools like Gaussian or ORCA are recommended for simulating electronic properties (e.g., HOMO-LUMO gaps) to assess stability under varying pH or oxidative conditions .

How should researchers resolve contradictions in spectral data between synthetic batches or literature reports?

Advanced Research Question

Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl), residual impurities, or tautomerism. To address this:

- Compare data with structurally analogous compounds (e.g., sulfamethoxypyridazine derivatives ).

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Reproduce synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts .

What are the key intermediates in synthesizing this compound, and how are they stabilized?

Basic Research Question

- 3,6-Dichloropyridazine : A versatile precursor for sequential substitution. Store under inert gas to prevent hydrolysis .

- 6-Methoxypyridin-3-ylamine : A methoxy-substituted pyridine intermediate; stabilize as a hydrochloride salt to prevent oxidation .

- Hydrazine derivatives : Used in oxidative cyclization; store at low temperatures (<4°C) to avoid decomposition .

What strategies mitigate competing side reactions during methoxy group introduction?

Advanced Research Question

- Selective Protection : Temporarily protect reactive sites (e.g., amino groups) with Boc or Fmoc groups before methoxylation .

- Stepwise Substitution : Introduce methoxy groups sequentially rather than simultaneously to control regiochemistry .

- Green Oxidants : Replace harsh reagents (e.g., Cr(VI)) with sodium hypochlorite to minimize undesired oxidation of sensitive functional groups .

How does solubility and stability under varying experimental conditions influence formulation for biological assays?

Basic Research Question

- Solubility : The compound is moderately polar; use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for assays. Sonication or mild heating (40–50°C) aids dissolution .

- Stability : Monitor degradation via LC-MS under accelerated conditions (e.g., 37°C, 72 hours). Avoid prolonged exposure to light or acidic/basic media to prevent demethylation .

What mechanistic insights explain the efficiency of oxidative ring-closure reactions in pyridazine synthesis?

Advanced Research Question

Oxidative cyclization (e.g., using NaOCl) proceeds via a radical or electrophilic pathway. The hydrazine intermediate undergoes dehydrogenation to form the pyridazine ring, with ethanol acting as both solvent and proton donor to stabilize reactive intermediates . Kinetic studies (e.g., in situ IR monitoring) can elucidate rate-determining steps, while isotopic labeling (O) may track oxygen incorporation during methoxy group formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.